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Compound of Interest

Compound Name: AVN-322 free base

Cat. No.: B11032481 Get Quote

AVN-322 is an orally bioavailable and highly selective antagonist of the 5-hydroxytryptamine

subtype 6 receptor (5-HT6R).[1][2] Developed by Avineuro Pharmaceuticals, it has been

investigated for its potential therapeutic applications in neurological and psychiatric disorders,

particularly Alzheimer's disease and schizophrenia.[1][2] This technical guide provides a

comprehensive overview of the core preclinical data and methodologies related to AVN-322
free base.

Core Compound Information
Identifier Value

IUPAC Name

5-(phenylsulfonyl)-N,11-dimethyl-2,3,7,11-

tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-

tetraen-4-amine

CAS Number 1194574-33-8

Molecular Formula C17H19N5O2S

Molecular Weight 357.44 g/mol

Canonical SMILES
CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)

(=O)C4=CC=CC=C4

Mechanism of Action
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AVN-322 functions as a potent and selective antagonist of the 5-HT6 receptor. The 5-HT6

receptor is primarily expressed in the central nervous system (CNS), particularly in brain

regions associated with cognition, learning, and memory, such as the hippocampus and cortex.

[3] Blockade of the 5-HT6 receptor by antagonists like AVN-322 is hypothesized to modulate

multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic

neurotransmission.[3] This modulation is thought to underlie the pro-cognitive effects observed

with 5-HT6 receptor antagonists.

Signaling Pathway of 5-HT6 Receptor Antagonism
The following diagram illustrates the proposed signaling pathway affected by 5-HT6 receptor

antagonists.
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AVN-322 blocks serotonin binding to the 5-HT6 receptor.

Data Presentation
The following tables summarize the key preclinical data for AVN-322. The specific values are

derived from the primary publication: "AVN-322 is a Safe Orally Bio-Available Potent and Highly

Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in

Animal Models" (Curr Alzheimer Res. 2017;14(3):268-294).

Table 1: In Vitro Receptor Binding Profile
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Receptor Ki (nM) Assay Type

Human 5-HT6 Value not available Radioligand Displacement

Human 5-HT1A Value not available Radioligand Displacement

Human 5-HT2A Value not available Radioligand Displacement

Human 5-HT2B Value not available Radioligand Displacement

Human 5-HT2C Value not available Radioligand Displacement

Human 5-HT7 Value not available Radioligand Displacement

Human D2 Value not available Radioligand Displacement

Human H1 Value not available Radioligand Displacement

Other receptors >1000 Radioligand Displacement

Note: Specific quantitative data from the primary source was not accessible. The table

indicates high selectivity for the 5-HT6 receptor.

Table 2: In Vitro ADME & Physicochemical Properties
Parameter Value Assay

Aqueous Solubility Value not available
Kinetic/Thermodynamic

Solubility

LogD7.4 Value not available LogD Determination

Caco-2 Permeability Value not available Caco-2 Cell Monolayer Assay

Metabolic Stability (Human

Liver Microsomes)
Value not available Microsomal Stability Assay

CYP450 Inhibition (IC50)
Values not available for

specific isoforms
CYP450 Inhibition Assay

Plasma Protein Binding Value not available Rapid Equilibrium Dialysis
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Table 3: Pharmacokinetic Parameters in Preclinical
Species

Species Route
Dose

(mg/kg)

Cmax

(ng/mL)
Tmax (h)

AUC

(ng·h/mL

)

t1/2 (h)

Oral

Bioavail

ability

(%)

Rat Oral
Value not

available

Value not

available

Value not

available

Value not

available

Value not

available

Value not

available

Rat IV
Value not

available

Value not

available

Value not

available

Value not

available

Value not

available
N/A

Dog Oral
Value not

available

Value not

available

Value not

available

Value not

available

Value not

available

Value not

available

Dog IV
Value not

available

Value not

available

Value not

available

Value not

available

Value not

available
N/A

Note: Specific quantitative data from the primary source was not accessible. The source

indicates high oral bioavailability and favorable blood-brain barrier penetration.[1]

Table 4: In Vivo Efficacy in Animal Models of Cognitive
Impairment

Model Species
Treatment Dose

(mg/kg, p.o.)
Effect

Scopolamine-induced

memory deficit
Rat Value not available

Significant restoration

of cognitive function

MK-801-induced

cognitive deficit
Rat Value not available

Significant restoration

of cognitive function

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

based on standard procedures and should be adapted from the specific details within the
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primary publication.

Radioligand Displacement Assay for 5-HT6 Receptor
Binding
This protocol outlines the general procedure for determining the binding affinity of AVN-322 to

the 5-HT6 receptor.
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Workflow for the radioligand displacement assay.
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Methodology:

Membrane Preparation: Cell membranes from a stable cell line expressing the recombinant

human 5-HT6 receptor are prepared by homogenization and centrifugation.

Assay Buffer: A suitable buffer, typically containing Tris-HCl and MgCl2, is used for all

dilutions.

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of

a suitable radioligand (e.g., [3H]-LSD) and a range of concentrations of AVN-322.

Equilibrium: The incubation is carried out at 37°C for a sufficient time to allow the binding to

reach equilibrium.

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which

traps the membranes with the bound radioligand. The filters are then washed with ice-cold

buffer to remove any unbound radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using a

scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the

concentration of AVN-322 that inhibits 50% of the specific binding of the radioligand (IC50).

The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay
This protocol describes the general method for assessing the metabolic stability of AVN-322 in

human liver microsomes.

Methodology:

Reaction Mixture: A reaction mixture is prepared containing human liver microsomes, a

buffered solution (e.g., phosphate buffer), and AVN-322 at a known concentration.

Initiation: The metabolic reaction is initiated by the addition of NADPH.
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Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15,

30, 45, and 60 minutes).

Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent

(e.g., acetonitrile), which also precipitates the proteins.

Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed

by LC-MS/MS to quantify the remaining concentration of AVN-322.

Data Analysis: The percentage of AVN-322 remaining at each time point is plotted against

time, and the half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Scopolamine-Induced Memory Impairment Model
This in vivo model is used to evaluate the ability of AVN-322 to reverse cholinergic-mediated

cognitive deficits.

Methodology:

Animals: Adult male rats are used for this study.

Acclimatization: Animals are allowed to acclimatize to the housing conditions and handling

for at least one week prior to the experiment.

Treatment: Animals are pre-treated with either vehicle or AVN-322 at various doses via oral

gavage.

Induction of Amnesia: After a set period (e.g., 60 minutes), cognitive impairment is induced

by the administration of scopolamine (e.g., 1 mg/kg, intraperitoneally).

Behavioral Testing: Following the scopolamine injection (e.g., after 30 minutes), the animals'

cognitive function is assessed using behavioral tests such as the Novel Object Recognition

test or the Morris Water Maze.

Data Analysis: The performance of the AVN-322 treated groups is compared to that of the

vehicle-treated and scopolamine-only groups to determine the efficacy of AVN-322 in

reversing the cognitive deficits.
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MK-801-Induced Cognitive Deficit Model
This model assesses the potential of AVN-322 to ameliorate cognitive dysfunction related to

NMDA receptor hypofunction.
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Experimental workflow for the MK-801-induced cognitive deficit model.

Methodology:

Animals and Acclimatization: As with the scopolamine model, adult male rats are used and

properly acclimatized.

Treatment: Animals receive an oral dose of either vehicle or AVN-322.

Induction of Cognitive Deficit: After a specified pre-treatment time, cognitive dysfunction is

induced by the administration of the NMDA receptor antagonist MK-801 (e.g., 0.15 mg/kg,

intraperitoneally).

Behavioral Assessment: The cognitive performance of the animals is evaluated using

appropriate behavioral paradigms, such as the T-maze or passive avoidance test, at a set

time after MK-801 administration.

Statistical Analysis: The results from the different treatment groups are statistically compared

to assess the ability of AVN-322 to mitigate the MK-801-induced cognitive impairments.

Synthesis and Manufacturing
A detailed, step-by-step synthesis protocol for AVN-322 free base is not publicly available in

the reviewed literature. Patent applications for AVN-322 and related compounds may contain

this information. The IUPAC name is 5-(phenylsulfonyl)-N,11-dimethyl-2,3,7,11-

tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-4-amine, and its CAS number is 1194574-

33-8.

Conclusion
AVN-322 is a potent and selective 5-HT6 receptor antagonist with promising preclinical data

suggesting its potential as a therapeutic agent for cognitive dysfunction in disorders such as

Alzheimer's disease and schizophrenia. Its favorable pharmacokinetic profile, including good

oral bioavailability and CNS penetration, supports its further investigation. The experimental

protocols outlined in this guide provide a framework for the key assays used to characterize

AVN-322. Further access to the primary research and patent literature is recommended to

obtain the specific quantitative data required for a complete assessment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b11032481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11032481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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